1,2-Dimethyl-3-ethyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-ethyl-4-fluorobenzene is an aromatic compound characterized by a benzene ring substituted with two methyl groups, one ethyl group, and one fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethyl-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Major Products Formed:
Nitration: 1,2-Dimethyl-3-ethyl-4-nitrobenzene
Oxidation: 1,2-Dimethyl-3-ethyl-4-carboxybenzene
Reduction: 1,2-Dimethyl-3-ethylbenzene
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-ethyl-4-fluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles. The presence of electron-donating methyl and ethyl groups enhances the reactivity of the benzene ring towards electrophilic substitution. The fluorine atom, being electronegative, can influence the regioselectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethyl-4-fluorobenzene
- 1,3-Dimethyl-4-fluorobenzene
- 1,2-Dimethyl-3-ethylbenzene
Comparison: 1,2-Dimethyl-3-ethyl-4-fluorobenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties.
Eigenschaften
Molekularformel |
C10H13F |
---|---|
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
2-ethyl-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H13F/c1-4-9-8(3)7(2)5-6-10(9)11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
UVQTVUADWVVIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.